molecular formula C17H18ClNO B329534 3-chloro-N-(4-phenylbutyl)benzamide

3-chloro-N-(4-phenylbutyl)benzamide

Cat. No.: B329534
M. Wt: 287.8 g/mol
InChI Key: SLHFLJHLZZFTEM-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked via an amide bond to a 4-phenylbutyl substituent. Benzamides are widely studied for their diverse applications in coordination chemistry, materials science, and pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metals .

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

3-chloro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H18ClNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20)

InChI Key

SLHFLJHLZZFTEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent on the benzamide nitrogen significantly influences molecular geometry, intermolecular interactions, and functional properties. Key analogs include:

Compound Name Substituent Group Key Structural Features Reference
3-Chloro-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Planar amide moiety; dihedral angles: 15.2° (with benzoyl ring), 8.2° (with nitrophenyl)
3-Chloro-N-(dialkylcarbamothioyl)benzamide Diethylcarbamothioyl Distorted square planar geometry in Ni(II) complexes; S and O coordination sites
3-Chloro-N-(2-fluorophenyl)benzamide 2-Fluorophenyl Polymorphic forms (IA, IB); C-H···O/F and halogen interactions
3-Chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide 4-(1,3-Dioxoisoindol-2-yl)butyl Bulky substituent; potential steric hindrance in coordination

Key Observations :

  • Substituent Bulkiness : The 4-phenylbutyl group in the target compound is more flexible and bulkier than rigid groups like 2-nitrophenyl or 2-fluorophenyl. This may reduce crystallinity compared to analogs with planar substituents .

Crystallographic and Packing Behavior

Crystal structures of analogs reveal diverse packing motifs driven by substituents:

Compound Name Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
3-Chloro-N-(2-nitrophenyl)benzamide P2₁/c a = 12.630, b = 14.146, c = 6.780, β = 105.5° C–H···O chains along [010]; no Cl···Cl contacts
Bis(3-chloro-N-diethylcarbamothioylbenzamido)Ni(II) P2₁/c a = 14.601, b = 8.362, c = 22.350, β = 98.2° Ni–S/O coordination; distorted square planar
3-Chloro-N-(furan-2-carbonyl)benzamide N/A N/A N–H···O and C–H···O hydrogen bonds; 1D chains

Key Observations :

  • Hydrogen Bonding : Analogs with polar substituents (e.g., nitro, carbamothioyl) exhibit robust C–H···O/N–H···O networks, whereas bulky groups like 4-phenylbutyl may favor weaker van der Waals interactions .
  • Halogen Interactions : Short Cl···Cl contacts (~3.8–3.9 Å) are absent in analogs with steric hindrance (e.g., 3-chloro-N-(2-nitrophenyl)benzamide ), suggesting similar behavior for the target compound.

Coordination Chemistry :

  • Carbamothioyl-substituted analogs form stable Ni(II) and Cu(II) complexes with S/O coordination, whereas the 4-phenylbutyl group’s lack of donor atoms may limit metal-binding utility .

Polymorphism :

  • Fluorophenyl and nitrophenyl analogs exhibit polymorphism due to variable weak interactions (C–H···F/O), whereas steric bulk in the target compound may suppress polymorphism .

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